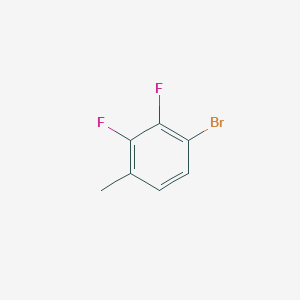
1-Bromo-2,3-difluoro-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-difluoro-4-methylbenzene is an organic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methyl groups
Wirkmechanismus
Target of Action
Brominated and fluorinated aromatic compounds like “1-Bromo-2,3-difluoro-4-methylbenzene” often participate in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of such compounds typically involves interactions with the aromatic ring and the substituents attached to it. For instance, the bromine atom can be involved in electrophilic aromatic substitution reactions . The presence of fluorine atoms can also influence the reactivity of the compound due to their high electronegativity.
Biochemical Pathways
For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluoro-4-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated compounds or fully reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-difluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1-Bromo-2-fluoro-4-methylbenzene
- 1-Bromo-3,5-difluoro-2-methylbenzene
Comparison: 1-Bromo-2,3-difluoro-4-methylbenzene is unique due to the specific positions of the bromine, fluorine, and methyl groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
1-bromo-2,3-difluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOAPHVNRUBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2638244.png)

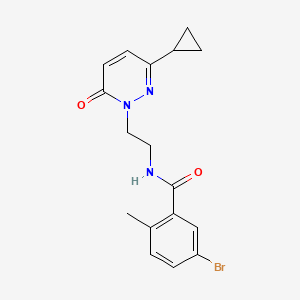

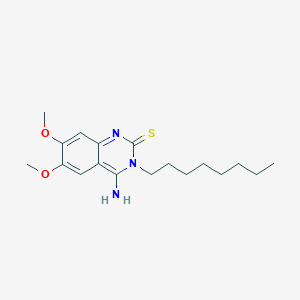
![N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2638252.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)
![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)
![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)
![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)
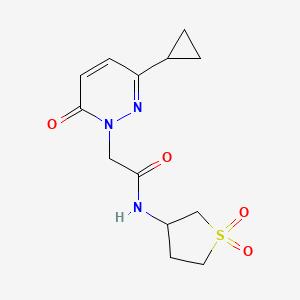
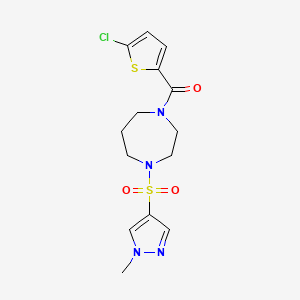
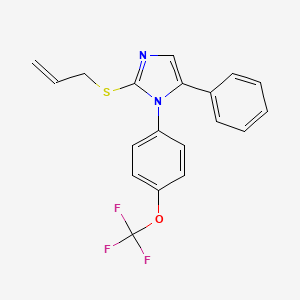
![4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2638266.png)
